3-benzyl-1-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione
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Overview
Description
3-Benzyl-1-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by the presence of a benzyl group, a fluorophenyl group, and a tetrahydroquinazoline core. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-1-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with suitable reagents.
Introduction of the Benzyl and Fluorophenyl Groups: The benzyl and fluorophenyl groups can be introduced through nucleophilic substitution reactions using benzyl halides and fluorophenyl halides, respectively.
Final Cyclization and Purification: The final product is obtained through cyclization reactions, followed by purification using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-1-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzyl and fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Benzyl halides and fluorophenyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced quinazoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-benzyl-1-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Signal Transduction Pathways: Influencing intracellular signaling pathways that regulate various cellular functions.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate: A similar compound with a pyrazole core instead of a quinazoline core.
4-Benzyl-1-(4-fluorophenyl)-1H-imidazole-2,5-dione: A compound with an imidazole core and similar substituents.
Uniqueness
3-Benzyl-1-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione is unique due to its specific combination of a quinazoline core with benzyl and fluorophenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C22H17FN2O2 |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
3-benzyl-1-[(4-fluorophenyl)methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C22H17FN2O2/c23-18-12-10-17(11-13-18)14-24-20-9-5-4-8-19(20)21(26)25(22(24)27)15-16-6-2-1-3-7-16/h1-13H,14-15H2 |
InChI Key |
JZWLOHBRDFLRPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
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